molecular formula C6H10O B3051965 4-Penten-2-one, 4-methyl- CAS No. 3744-02-3

4-Penten-2-one, 4-methyl-

Cat. No. B3051965
CAS RN: 3744-02-3
M. Wt: 98.14 g/mol
InChI Key: VADUDTKCGJKNDY-UHFFFAOYSA-N
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Description

“4-Penten-2-one, 4-methyl-” is a chemical compound with the formula C6H10O. It is also known by other names such as Isomesityl oxide, Isopropenyl acetone, and 4-Methyl-4-penten-2-one .


Molecular Structure Analysis

The molecular structure of “4-Penten-2-one, 4-methyl-” can be represented as CH3C(O)CH2C(CH3)=CH2 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Energy Storage and Dielectric Material

Poly-4-methyl-1-pentene, closely related to 4-Penten-2-one, 4-methyl-, demonstrates significant potential in energy storage applications, particularly as a dielectric material for capacitors. This high melting point, transparent, isotactic polymer offers performance comparable to biaxially oriented polypropylene (BOPP) and is suitable for high-density energy storage due to its high breakdown strength and low dielectric loss. Its utility in electrical capacitors as part of polymer composites is notable, especially in industrial sectors demanding capacitors that operate at high temperatures and possess high energy density (Ghule, Laad, & Tiwari, 2021).

Spectroscopic Studies and Molecular Structure

4-Methyl-3-penten-2-one (4M3P2O) has been extensively studied using UV–Visible and NMR spectroscopy. These studies help in understanding the electronic properties, molecular structure, and charge delocalization of the molecule. Techniques like natural bond orbital (NBO) analysis and time-dependent TD-DFT approach provide insights into the molecule's electronic exchange interaction, molecular electrostatic surface potential, and site of chemical reactivity (Arjunan et al., 2012).

Polymerization and Catalysis

The polymerization of 4-Methyl-2-pentene (a variant of 4-Penten-2-one, 4-methyl-) using different catalysts like TiCl3–Al(C2H5)3 leads to high molecular weight isotactic homopolymers. This process, termed monomer-isomerization polymerization, involves the isomerization of 4-Methyl-2-pentene to its positional isomers before polymerizing. Such polymerizations are influenced by catalyst system ratios and the addition of transition metal compounds, opening pathways for creating polymers with specific properties (OtsuTakayuki et al., 1975).

Copolymerization and Material Properties

Studies on copolymerization, like the ethene/4-Methyl-1-pentene copolymers using metallocene-based catalysts, provide insights into the stereochemistry of the polymers. The high stereoregularity obtained simplifies spectral multiplicity, allowing for detailed sequence assignments and a better understanding of the copolymer's molecular structure (Losio et al., 2006).

Isomerization and Catalytic Mechanisms

The isomerization of 4-methyl-1-pentene and its relevance in catalytic activities offer insights into reaction mechanisms and kinetic equations. The use of different nickel-containing catalytic systems and their impact on thermodynamic equilibrium is crucial in understanding the reaction pathways (Mitkova et al., 1995).

Safety And Hazards

“4-Penten-2-one, 4-methyl-” is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It is toxic if inhaled and may cause respiratory irritation .

properties

IUPAC Name

4-methylpent-4-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5(2)4-6(3)7/h1,4H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADUDTKCGJKNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073966
Record name 4-Penten-2-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Penten-2-one, 4-methyl-

CAS RN

3744-02-3
Record name 4-Methyl-4-penten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3744-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropenyl acetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003744023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Penten-2-one, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPENYL ACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P549RW6459
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methyl-4-penten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
DS Noyce, M Evett - The Journal of Organic Chemistry, 1972 - ACS Publications
The solvent-isotope effect (&d2o/&h2o) of about 1.4 observed in the acid-catalyzed isomerization of 4-methyl-4-penten-2-one to 4-methyl-3-penten-2-one in aqueous sulfuric acid …
Number of citations: 19 pubs.acs.org
MK Evett - 1968 - search.proquest.com
The mechanism of the acid catalyzed isomerization of jS-Y unsaturated ketones to a-j3 unsaturated ketones has been determined by kinetic methods. The reaction was followed in …
Number of citations: 0 search.proquest.com
Z Alijani, J Amini, M Ashengroph… - International journal of …, 2019 - Elsevier
A nonpathogenic endophytic bacterial isolate, recovered from Fragaria × ananassa stolon, and its antifungal activity against Colletotrichum nymphaeae was evaluated under in vitro, in …
Number of citations: 62 www.sciencedirect.com
C CHUNTI, R NODA - Journal of the Japan Institute of Energy, 2019 - jstage.jst.go.jp
1. Introduction Insoluble water tar or heavy tar is a by-product of biomass pyrolysis or gasification and comprises several useful compounds such as oxygenated carbon and aromatics 1…
Number of citations: 4 www.jstage.jst.go.jp
ZM Burhan, AN Fajer - AIP Conference Proceedings, 2023 - pubs.aip.org
This study was detect the active compounds in the aqueous extract of the plant Annona muricatapeel by chemical reagents and solutions. The results related that the aqueous extract of …
Number of citations: 0 pubs.aip.org
R Katahira, A Mittal, K McKinney, X Chen… - ACS Sustainable …, 2016 - ACS Publications
Lignocellulosic biorefineries will produce a substantial pool of lignin-enriched residues, which are currently slated to be burned for heat and power. Going forward, however, valorization …
Number of citations: 189 pubs.acs.org
HD Kawale, N Kishore - Journal of Energy …, 2020 - asmedigitalcollection.asme.org
Pyrolysis of a rarely researched biomass feedstock, Delonix regia (DR), at different pyrolysis temperatures carried out in a tubular reactor at an atmospheric pressure of one bar. In …
Number of citations: 23 asmedigitalcollection.asme.org
C Chen, J Liu, J Wang, D Li, Y Chen, J Cheng - Fuel, 2023 - Elsevier
Coal-assisted water electrolysis for hydrogen production can effectively reduce electricity consumption and improve the economics of electrolytic hydrogen production technology. …
Number of citations: 1 www.sciencedirect.com
E Zakipour Rahimabadi, J Bakar, YB Che Man… - Iranian Journal of …, 2011 - jifro.ir
Abstract Effects of four cooking methods (microwave cooking, grilling, steaming and shallow fat frying) and reheating by microwave on volatile profile in S. commerson were evaluated. …
Number of citations: 10 jifro.ir
H Susanto, S Wonorahardjo, WE Putra… - Malaysian Journal of …, 2023 - mjfas.utm.my
Hepatocellular carcinoma (HCC) is one of the deadliest types of cancer with a mortality rate of 8.9% of the total cancer deaths in Indonesia. This cancer can be caused by exposure to …
Number of citations: 0 mjfas.utm.my

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